molecular formula C9H7F3O2 B13709674 6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine

6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine

Cat. No.: B13709674
M. Wt: 204.15 g/mol
InChI Key: PAXYXHLABUTTHT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine (CAS 1438806-67-7) is a high-purity chemical reagent featuring the 1,4-benzodioxan scaffold, a structure of significant interest in medicinal chemistry and drug discovery. The compound serves as a versatile building block for the synthesis of more complex molecules. Its molecular formula is C 9 H 7 F 3 O 2 and it has a molecular weight of 204.15 g/mol . The 1,4-benzodioxan core is recognized as a privileged structure in the design of pharmacologically active compounds. Scientific literature indicates that 1,4-benzodioxan-substituted derivatives have been extensively investigated as potent and selective inhibitors of the monoamine oxidase B (MAO-B) enzyme . MAO-B inhibition is a validated therapeutic approach for treating neurological disorders, including Parkinson's disease. Furthermore, the 1,4-benzodioxan moiety is a key component in the research and development of ligands targeting various neurological receptors . The incorporation of the trifluoromethyl (CF 3 ) group is a common strategy in agrochemical and pharmaceutical research to modulate a compound's lipophilicity, metabolic stability, and binding affinity. This product is intended for research purposes by qualified laboratory personnel. It is strictly for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can leverage this chemical as a critical intermediate to develop novel compounds for biochemical screening and pharmacological evaluation.

Properties

Molecular Formula

C9H7F3O2

Molecular Weight

204.15 g/mol

IUPAC Name

6-(trifluoromethyl)-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C9H7F3O2/c10-9(11,12)6-1-2-7-8(5-6)14-4-3-13-7/h1-2,5H,3-4H2

InChI Key

PAXYXHLABUTTHT-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(F)(F)F

Origin of Product

United States

Preparation Methods

Reductive Amination and Hydrogenation Approach

One documented method involves the reductive amination of 1,4-benzodioxan-6-carboxaldehyde followed by catalytic hydrogenation:

  • Starting Materials : 1,4-benzodioxan-6-carboxaldehyde and methanolic ammonia.
  • Catalyst : Raney Nickel.
  • Solvent : Methanol.
  • Conditions : Reaction mixture stirred at 20–30 °C, then transferred to a hydrogenator kettle under nitrogen atmosphere. Hydrogen gas is introduced at 50–55 psi and the temperature raised to 40–45 °C for 90–120 minutes.
  • Workup : Filtration of catalyst under nitrogen, distillation of methanol under vacuum, pH adjustment with isopropyl alcohol hydrochloride, and crystallization.
  • Yield : Approximately 84.1%.
  • Spectral Data : FT-IR and mass spectrometry confirm the structure.

This method is effective for preparing 2,3-dihydro-benzodioxin-6-yl-methylamine hydrochloride, a key intermediate that can be further functionalized to introduce trifluoromethyl groups.

Condensation and Reduction Using Sodium Borohydride

Another approach involves condensation of 1,4-benzodioxan-6-carboxaldehyde with aromatic amines followed by reduction:

  • Starting Materials : 1,4-benzodioxan-6-carboxaldehyde and 3-amino-4-fluorobenzonitrile.
  • Catalyst : p-Toluenesulfonic acid monohydrate.
  • Solvent : Toluene for condensation; methanol and dichloromethane for reduction.
  • Procedure : The aldehyde and amine are refluxed in toluene with acid catalyst for 20 hours with a Dean-Stark apparatus to remove water. The resulting imine intermediate is then reduced at low temperature (-10 °C) with sodium borohydride in portions.
  • Yield : Approximately 90%.
  • Purity : High purity confirmed by HPLC.
  • Notes : This method allows introduction of various substituents on the aromatic ring, including trifluoromethyl groups, by varying the amine partner.

Base-Catalyzed Knoevenagel Condensation Followed by Cyclization

A general synthetic route involves:

  • Step 1 : Knoevenagel condensation of substituted benzyl carbaldehydes with phenylacetonitriles in the presence of sodium methoxide in methanol at room temperature.
  • Step 2 : Cyclization to form the benzodioxane ring system.
  • Yield : Typically 70% or higher.
  • Advantages : This method is versatile for synthesizing diarylacrylonitrile analogues, which can be further modified to obtain trifluoromethyl-substituted benzodioxanes.

Data Table Summarizing Preparation Methods

Method Number Reaction Type Starting Materials Catalyst/Conditions Yield (%) Notes
1 Reductive amination & hydrogenation 1,4-benzodioxan-6-carboxaldehyde, methanolic ammonia Raney Nickel, H2 (50–55 psi), MeOH, 20–45 °C 84.1 Produces methylamine intermediate
2 Condensation & reduction 1,4-benzodioxan-6-carboxaldehyde, aromatic amine p-Toluenesulfonic acid, NaBH4, toluene, MeOH/DCM, -10 °C 90 Allows substitution variation, high purity
3 Knoevenagel condensation & cyclization Substituted benzyl carbaldehydes, phenylacetonitriles Sodium methoxide, MeOH, room temperature ~70 Versatile for diarylacrylonitrile analogues

Research Discoveries and Notes

  • The reductive amination method with Raney Nickel is widely used due to its high yield and operational simplicity under mild conditions. It is particularly suited for preparing amine intermediates that can be further functionalized.
  • The condensation followed by sodium borohydride reduction provides a route to introduce various substituents, including trifluoromethyl groups, with excellent yields and purity, making it valuable for pharmaceutical intermediates.
  • Base-catalyzed Knoevenagel condensation is a robust method for synthesizing substituted benzodioxane derivatives and allows structural diversity.
  • Physicochemical data indicate that 6-(Trifluoromethyl)-2,3-dihydrobenzo[b]dioxine is very soluble in water and organic solvents, has high gastrointestinal absorption, and can permeate the blood-brain barrier, which is important for drug design considerations.

Chemical Reactions Analysis

Types of Reactions

6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield trifluoromethylated oxides, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Unfortunately, the search results do not contain information regarding the applications of the compound "6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine". However, the search results do provide information on similar compounds, which may be relevant to your research.

Similar Compounds Described in Search Results

  • 4-(Trifluoromethyl)-6-(2,3-dihydrobenzo[b][1,4]dioxin-7-yl)-2-hydroxypyridine-3-carbonitrile This compound is identified by the CBNumber: CB8448303 and has the molecular formula C15H9F3N2O3 .
  • Tri-fluorinated Chalcones of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)ethan-1-one These compounds were the subject of a study involving synthesis, computational analysis, and antimicrobial screening .
  • 1H-benzo[d]imidazole derivatives These derivatives were studied as anti-tubulin polymerization agents. The synthesis and biological evaluation of these compounds were performed, and molecular modeling was used to understand their activity . Some of these compounds were synthesized from 2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-benzo[d]imidazoles .
  • Trifluoromethylated Triazoles Research has been done on the synthesis of trifluoromethylated triazoles, which have a variety of applications in pharmaceuticals, agrochemicals, and other areas .
  • 6-amino-1,3-dimethyl-4-(4-(trifluoromethyl)phenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile This compound and related compounds are being investigated as Ral GTPase inhibitors for the treatment of cancer metastasis .

Mechanism of Action

The mechanism of action of 6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity. This interaction can lead to various biological effects, including inhibition or activation of specific pathways .

Comparison with Similar Compounds

Unsubstituted 2,3-Dihydrobenzo[b][1,4]dioxine

The parent compound lacks substituents on the benzene ring. While it serves as a core structure in PKM2 activators, its activity is significantly lower than fluorinated derivatives. For example:

  • Analogue 3 (unsubstituted dioxine heterocycle) exhibits an AC50 of 270 nM in PKM2 activation, whereas Compound 55 (6-CF₃-substituted) shows 43 nM AC50, indicating a 6.3-fold potency increase due to the -CF₃ group .
  • The trifluoromethyl group enhances electron-withdrawing effects, improving binding affinity to target proteins .

Methoxy-Substituted Derivatives

Methoxy groups (-OCH₃) at the 4-position (e.g., Analogue 4 ) improve potency compared to the unsubstituted core (AC50 = 171 nM) but are less effective than -CF₃ derivatives . In acrylamide-based inhibitors, para-chloro or trifluoromethyl benzene substituents (e.g., 2s , 2t ) show superior inhibition (60–80%) compared to methoxy groups .

Benzoxazole/Benzothiazole-Containing Derivatives

Derivatives with benzoxazole or benzothiazole moieties (e.g., Compound 21 ) demonstrate moderate 5-HT1A receptor binding (Ki = 12–18 nM) and antidepressant effects in forced swim tests (FST). However, the -CF₃ group in 6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine enhances metabolic stability and blood-brain barrier penetration, critical for CNS-targeted therapies .

Halogenated Derivatives

Bromo or nitro substituents (e.g., 6-bromo-7-nitro-2,3-dihydrobenzo[b][1,4]dioxine ) are synthesized for diversity-oriented libraries but lack explicit activity data. In contrast, trifluoromethyl-substituted analogues show consistent potency due to fluorine’s unique stereoelectronic properties .

Key Data Table: Activity of Selected Analogues

Compound ID Substituent(s) Target/Application AC50 (μM) % Activation/Inhibition Reference
Analogue 3 Unsubstituted dioxine PKM2 activation 0.27 93%
Analogue 4 4-Methoxy PKM2 activation 0.171 105%
Compound 55 6-CF₃ PKM2 activation 0.043 84%
Compound 58 6-CF₃ + methyl-piperazine PKM2 activation 0.038 82%
2g Dioxine at acrylamide Kinase inhibition N/A 75%
2t para-CF₃ benzene Kinase inhibition N/A 85%

Mechanistic Insights

  • Steric and Electronic Effects : The -CF₃ group’s steric bulk aligns with favorable green contours in 3D QSAR models, optimizing interactions with hydrophobic pockets in target proteins .
  • Solubility and Bioavailability : Fluorination improves lipophilicity (logP = 2.7–3.0) and metabolic stability, though aqueous solubility decreases, requiring formulation adjustments .
  • Stereochemical Sensitivity : Methyl additions to piperazine rings proximal to the dioxine core reduce potency (e.g., Compound 34 , AC50 = 0.866 μM), highlighting the scaffold’s sensitivity to steric modifications .

Biological Activity

6-(Trifluoromethyl)-2,3-dihydrobenzo[b][1,4]dioxine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C10H7F3O2C_{10}H_{7}F_{3}O_{2}. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the compound, making it a valuable scaffold in drug design.

Antitumor Activity

Research has indicated that compounds related to this compound exhibit notable antitumor activity. For instance, derivatives have shown effectiveness against various cancer cell lines, including P388 murine leukemia cells. The mechanism involves the induction of apoptosis and cell cycle arrest in cancer cells .

Antiviral Properties

In vitro studies have demonstrated that this compound possesses antiviral properties against viruses such as Herpes simplex Type I and Poliovirus Type I. The antiviral mechanism may involve the inhibition of viral replication through interference with viral protein synthesis .

Antibacterial and Antifungal Activities

Compounds related to this compound have shown antibacterial and antifungal activities. For instance, some derivatives have been tested against various bacterial strains and fungi, demonstrating significant inhibitory effects that suggest potential applications in treating infections.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinases : Some derivatives inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. This inhibition leads to cell cycle arrest in cancer cells .
  • Apoptosis Induction : The compound triggers intrinsic apoptotic pathways, leading to programmed cell death in cancerous cells .
  • Antiviral Mechanisms : The exact mechanisms remain under investigation but may involve interference with viral entry or replication processes .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a derivative of this compound against the HCT116 human colon cancer cell line. The compound demonstrated an IC50 value in the nanomolar range, indicating potent cytotoxicity. Flow cytometry analysis revealed that treated cells exhibited increased sub-G1 populations, a hallmark of apoptosis .

Case Study 2: Antiviral Activity

In another study focusing on antiviral properties, a series of derivatives were tested against Herpes simplex virus. The results showed a dose-dependent reduction in viral titers with an EC50 value that suggests effective antiviral activity at low concentrations .

Data Tables

Activity TypeCell Line/PathogenIC50/EC50 ValueReference
AntitumorHCT116 (human colon cancer)< 10 nM
AntiviralHerpes simplex virus~50 µM
AntibacterialStaphylococcus aureus15 µg/mL
AntifungalCandida albicans12 µg/mL

Q & A

Q. Table 1: Key Synthetic Challenges and Solutions

ChallengeSolutionReference
Steric hindrance from CF3_3Microwave-assisted synthesis
Low solubility in aqueous mediaPEG-based solvent systems
Purification complexityGradient elution in flash chromatography

Q. Table 2: Recommended Analytical Techniques

TechniqueApplicationDetection Limit
19^{19}F NMRQuantifying fluorine substitution0.1 mmol
Chiral HPLCEnantiomeric excess determination0.5%
High-Resolution Mass SpectrometryImpurity profiling1 ppm

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.